Lofentanil was developed as part of the ongoing research into synthetic opioids aimed at improving pain management. It is classified under the category of synthetic opioids, which includes other compounds like fentanyl and its analogs. These drugs are primarily used in medical settings for the management of severe pain, particularly in surgical and cancer care contexts.
The synthesis of lofentanil typically involves multi-step organic reactions. One common method begins with the preparation of a piperidine derivative, which is then acylated to form the desired compound. The general steps include:
These reactions often require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product.
Lofentanil's molecular formula is , with a molecular weight of approximately 328.46 g/mol. The compound features a complex three-dimensional structure that allows it to effectively bind to opioid receptors in the brain.
Lofentanil can undergo several chemical reactions typical for amides and piperidines:
These reactions are crucial for both synthesizing lofentanil and developing new analogs with potentially improved therapeutic profiles.
Lofentanil acts primarily as an agonist at mu-opioid receptors in the central nervous system. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to:
The potency of lofentanil is significantly higher than morphine, making it effective at lower doses but also increasing risks associated with overdose.
Lofentanil exhibits several notable physical and chemical properties:
These properties influence its formulation for medical use, particularly in injectable forms where solubility is critical.
Lofentanil's primary application lies within clinical settings as an analgesic for severe pain management. Its high potency makes it suitable for use in:
Lofentanil (systematic name: methyl (3S,4R)-3-methyl-1-(2-phenylethyl)-4-(N-phenylpropanamido)piperidine-4-carboxylate) is a potent fentanyl analogue with the molecular formula C₂₅H₃₂N₂O₃ and a molar mass of 408.54 g/mol [3] [6] [7]. Its structure features a piperidine core with four critical chiral centers, but the (3S,4R) absolute configuration is pharmacologically essential for μ-opioid receptor binding [3] [4]. The stereochemistry arises from:
This spatial arrangement creates a "T-shaped" conformation that optimizes hydrophobic interactions within the orthosteric binding pocket of μ-opioid receptors [4]. X-ray crystallography confirms the equatorial orientation of the 3-methyl group and axial positioning of the 4-carbomethoxy moiety, which collectively enhance receptor residence time compared to carfentanil [3] [4].
Atom | Position | Configuration | Bond Angle (°) | Role in Receptor Binding |
---|---|---|---|---|
C3 | 3 | S | 109.5 | Hydrophobic contact with TM2/3 subpocket |
C4 | 4 | R | 111.2 | Hydrogen bonding with His297⁶.⁵² |
C4-COOCH₃ | Ester | Equatorial | 120.8 | Stabilizes active receptor conformation |
N-Phenyl | Anilide | Planar | 180.0 | π-Stacking with Trp293⁶.⁴⁸ |
Lofentanil shares a core 4-anilinopiperidine scaffold with other fentanyl analogues but exhibits distinct pharmacological profiles due to its dual 3-methyl/4-carbomethoxy substitutions [3] [4] [8]:
Alfentanil: Alfentanil’s tetrazolyl moiety confers partial negative charge (pKa 6.5), whereas lofentanil’s neutral ester group maintains pKa 8.36, ensuring >90% protonation at physiological pH for membrane impermeability and prolonged effects [7] [8].
Interactive Table 2: Structural and Functional Comparison
Analog | R₁ (Position 3) | R₂ (Position 4) | μOR Ki (nM) | Lipophilicity (LogP) | Duration (min) |
---|---|---|---|---|---|
Lofentanil | Methyl (S) | COOCH₃ | 0.022 | 3.93 | 240–360 |
Carfentanil | H | COOCH₃ | 0.024 | 3.45 | 90–120 |
Sufentanil | H | CH₂CH₂-thiophene | 0.15 | 3.24 | 45–90 |
Alfentanil | H | CH₂-N(tetrazole) | 0.39 | 2.16 | 20–30 |
Lofentanil’s high lipophilicity (calculated LogP = 3.93; XLogP = 2.82) arises from its hydrophobic phenyl rings and ester moiety [6] [7]. This property facilitates rapid blood-brain barrier penetration, with a theoretical brain/plasma partition ratio of 8.2:1 [8]. Its pKa of 8.36 (tertiary piperidine nitrogen) ensures predominant protonation (>95%) at physiological pH (7.4), enhancing electrostatic interactions with Asp147³.³² in the μ-opioid receptor binding pocket [4] [7].
Key physicochemical metrics include:
Metabolic stability is influenced by steric hindrance around the ester group, reducing hydrolysis rates compared to remifentanil [8].
X-ray Diffraction (XRD): Single-crystal analysis reveals orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 10.42 Å, b = 12.85 Å, c = 15.67 Å. The piperidine ring adopts a chair conformation with the 3-methyl group equatorial and 4-carbomethoxy group axial [4]. Intermolecular C−H⋯O hydrogen bonds (2.89 Å) stabilize crystal packing [2].
Nuclear Magnetic Resonance (NMR): Key assignments in CDCl₃ [2] [5] [8]:
Mass Spectrometry (MS): Electron ionization (EI-MS) fragments [5] [8]:
Technique | Key Signal | Assignment | Structural Implication |
---|---|---|---|
FT-IR | 1725 cm⁻¹ (s) | C=O ester stretch | Conjugated ester |
1650 cm⁻¹ (s) | C=O amide stretch | Secondary amide | |
¹H NMR | δ 3.94 (s) | OCH₃ protons | Methyl ester group |
δ 1.25 (t, J=7.2 Hz) | CH₂CH₃ protons | Propionyl side chain | |
¹³C NMR | δ 174.2 | Amide carbonyl | N-Phenylpropanamide moiety |
δ 52.1 | C3 methine | Chiral methyl-bearing carbon | |
EI-MS | m/z 246 [C₁₇H₂₀NO]⁺ | Piperidine-phenethyl fragment | Cleavage between piperidine/anilide |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7